molecular formula C18H24N2O3 B7701239 N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)isobutyramide

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)isobutyramide

Cat. No. B7701239
M. Wt: 316.4 g/mol
InChI Key: HHBNYMCTMOUFEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)isobutyramide, also known as Q-VD-OPh, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2001 by Wang et al. and has since been used in various studies due to its ability to inhibit caspase activity.

Mechanism of Action

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)isobutyramide inhibits caspase activity by binding to the active site of the enzyme. It has been shown to be a potent inhibitor of caspase-3, caspase-8, and caspase-9, which are key regulators of apoptosis. This compound has also been shown to inhibit other proteases, such as cathepsin B and granzyme B.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to protect cells from apoptosis induced by various stimuli, such as staurosporine and TNF-alpha. This compound has also been shown to reduce inflammation and oxidative stress in various models.

Advantages and Limitations for Lab Experiments

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)isobutyramide is a valuable tool for studying caspase activity and apoptosis in vitro and in vivo. Its potency and selectivity make it a useful inhibitor for a wide range of experiments. However, it is important to note that this compound may have off-target effects and should be used with caution in experiments where caspase activity is not the primary focus.

Future Directions

There are many potential future directions for research involving N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)isobutyramide. One area of interest is the role of caspases in cancer and other diseases. This compound may be a valuable tool for studying the role of caspases in these diseases and for developing new treatments. Another area of interest is the development of new caspase inhibitors with improved selectivity and potency. This compound may serve as a starting point for the development of new inhibitors with these properties.

Synthesis Methods

The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)isobutyramide involves several steps, including the protection of the hydroxyl group in 8-hydroxyquinoline, the alkylation of the protected 8-hydroxyquinoline with 2-methoxyethyl bromide, and the deprotection of the hydroxyl group to yield this compound. The final product is a white crystalline solid with a molecular weight of 368.4 g/mol.

Scientific Research Applications

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)isobutyramide has been widely used in scientific research as a caspase inhibitor. Caspases are a family of cysteine proteases that play a key role in apoptosis, or programmed cell death. This compound has been shown to inhibit caspase activity in vitro and in vivo, making it a valuable tool for studying the role of caspases in various biological processes.

properties

IUPAC Name

N-(2-methoxyethyl)-2-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-12(2)18(22)20(8-9-23-4)11-15-10-14-7-5-6-13(3)16(14)19-17(15)21/h5-7,10,12H,8-9,11H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBNYMCTMOUFEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(CCOC)C(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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